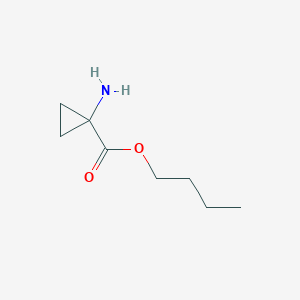

Butyl 1-aminocyclopropane-1-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

104544-08-3 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

butyl 1-aminocyclopropane-1-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-2-3-6-11-7(10)8(9)4-5-8/h2-6,9H2,1H3 |

InChI Key |

HURAUHBJVPQLQT-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1(CC1)N |

Canonical SMILES |

CCCCOC(=O)C1(CC1)N |

Synonyms |

Cyclopropanecarboxylic acid, 1-aMino-, butyl ester |

Origin of Product |

United States |

Enantioselective Synthesis and Stereochemical Control of Butyl 1 Aminocyclopropane 1 Carboxylate Analogs

Asymmetric Construction of Chiral α-Tertiary Amino Acid Esters with Cyclopropyl (B3062369) Fragments

The creation of chiral α-tertiary amino acid esters that incorporate a cyclopropyl group is a significant synthetic challenge. These molecules are of high interest as potential drug candidates. rsc.orgthieme-connect.com

An efficient method for constructing chiral α-tertiary amino acid derivatives with cyclopropane (B1198618) fragments involves a cobalt-catalyzed asymmetric reductive addition of α-iminoesters with cyclopropyl chloride. rsc.orgthieme-connect.com This approach allows for the formation of these valuable motifs under mild conditions, demonstrating broad functional group tolerance and yielding products with good yields and excellent enantioselectivities. rsc.org The reaction utilizes a cobalt catalyst in conjunction with a chiral ligand to control the stereochemical outcome.

A study highlighted the use of a CoI2 catalyst with a specific chiral ligand, indium as a reductant, and an alcohol additive to achieve high yields and enantioselectivities (up to 99% ee) for a range of substrates. thieme-connect.com The protocol has proven to be scalable, further enhancing its utility. thieme-connect.com

Table 1: Examples of Cobalt-Catalyzed Enantioselective Reductive Addition

| Substrate (α-Iminoester) | R1 | R2 | Ar1 | Ar2 | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| Phenyl | CO2Et | Ph | PMP | Ph | 78 | 99 |

| Phenyl | CO2Me | Ph | PMP | Ph | 81 | 99 |

| Phenyl | CO2i-Pr | Ph | PMP | Ph | 62 | 99 |

| 4-Fluorophenyl | CO2Et | Ph | PMP | Ph | 86 | 99 |

| 4-Methoxyphenyl | CO2Et | Ph | PMP | Ph | 78 | 99 |

Data sourced from a 2024 study on the synthesis of cyclopropyl-ring-containing unnatural amino acid derivatives. thieme-connect.com

The Strecker synthesis, a classic method for producing amino acids from aldehydes or ketones, can be adapted for asymmetry. wikipedia.orgorganic-chemistry.org In an asymmetric Strecker reaction, a chiral auxiliary, such as (S)-alpha-phenylethylamine, can be used in place of ammonia (B1221849) to produce a chiral amino acid product. wikipedia.org While versatile for many amino acids, its application to the synthesis of cyclopropane-containing analogs requires specialized substrates and conditions. nih.gov Catalytic asymmetric Strecker reactions, using catalysts derived from chiral compounds like 1,1'-Bi-2-naphthol (BINOL) or thiourea-based catalysts, have also been developed to provide enantioenriched α-aminonitriles, which are precursors to α-amino acids. wikipedia.org

One approach involves a crystallization-induced asymmetric transformation, where one diastereomer of the resulting α-aminonitrile selectively precipitates from the reaction mixture, driving the equilibrium towards the desired product. rug.nl This method has been successfully used to produce diastereomerically pure α-amino nitriles that can be converted to enantiomerically enriched amino acids like (S)-tert-leucine. rug.nl

Asymmetric α-alkylation of glycine (B1666218) equivalents is a powerful strategy for the synthesis of unnatural α-amino acids. nih.govorganic-chemistry.org This method often involves the use of a chiral Schiff base derived from a glycine ester. rsc.org The alkylation of Ni(II) complexes of glycine Schiff bases is a notable example, providing a practical route for the asymmetric synthesis of a wide variety of α-amino acids. nih.gov When these complexes incorporate a chiral auxiliary, such as a benzylproline moiety, the alkylation proceeds with high diastereoselectivity. nih.gov

Another approach utilizes phase-transfer catalysis for the asymmetric alkylation of a glycinate Schiff base. organic-chemistry.org The use of a chiral quaternary ammonium bromide as the catalyst in conjunction with 18-crown-6 allows for the reaction with racemic secondary alkyl halides to proceed with high syn- and enantioselectivities. organic-chemistry.org More recently, copper-catalyzed asymmetric alkylation of tert-butyl glycinate Schiff base has been reported, showing high catalytic performance with low catalyst loading and yielding products with excellent enantiomeric excess. chemrxiv.org

Diastereoselective Control in Cyclopropane Amino Acid Ester Synthesis

Achieving diastereoselective control is crucial when synthesizing cyclopropane amino acid esters, which can exist as multiple stereoisomers. One effective method is the rhodium-catalyzed cyclopropanation of aryldiazoacetates with N-vinylphthalimide, which produces methyl 1-aryl-2-amino-cyclopropane carboxylates with high trans-selectivity (>98:2 diastereomeric ratio). organic-chemistry.org This reaction proceeds efficiently at room temperature with low catalyst loading. organic-chemistry.org

Another strategy involves the one-pot cyclopropanation of dehydroamino acids using diazo compounds generated in situ from tosylhydrazone salts. nih.govmonash.edu The diastereoselectivity of this reaction can be controlled by the reaction conditions. Thermal 1,3-dipolar cycloaddition followed by nitrogen extrusion tends to yield products with good E selectivity, whereas conducting the reaction in the presence of meso-tetraphenylporphyrin iron chloride predominantly gives the Z isomers. nih.govmonash.edu This method has been applied to the synthesis of biologically relevant molecules such as (+/-)-(Z)-2,3-methanophenylalanine and (+/-)-coronamic acid. nih.govmonash.edu

Stereochemical Investigations of Enzymatic Reactions Involving Aminocyclopropane Carboxylates

Enzymes play a critical role in the biosynthesis of 1-aminocyclopropane-1-carboxylic acid (ACC), the precursor to the plant hormone ethylene (B1197577). wikipedia.orgnih.gov The stereochemical course of these enzymatic reactions has been a subject of detailed investigation.

1-aminocyclopropane-1-carboxylate synthase (ACS), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, catalyzes the conversion of S-adenosylmethionine (AdoMet) to ACC. wikipedia.orgnih.gov Studies on the substrate stereospecificity of ACS from tomato pericarp tissue have shown that only the naturally occurring (-)Ado-L-Met isomer, which has an (S) configuration at both the sulfur and α-carbon, acts as a substrate. nih.gov The (+)Ado-L-Met isomer is a potent inhibitor of the enzyme. nih.gov The ring closure reaction proceeds with inversion of configuration at the γ-carbon of the methionine portion of S-adenosylmethionine. pnas.org

The enzymatic ring opening of ACC is catalyzed by ACC deaminase. acs.org Investigations into the stereochemistry of this reaction provide insights into the enzyme's mechanism of action. acs.org

Parallel Kinetic Resolution for Chiral Cycloalkane Amino Acid Esters

Parallel kinetic resolution (PKR) is an advanced strategy for separating enantiomers. A novel PKR approach has been developed where quasienantiomers with similar reactivities yield products with divergent chromatographic properties after a specific chemical treatment. nih.gov This "reactivity/affinity switch" concept has been applied to the resolution of cyclopropene carboxylic acids bearing all-carbon quaternary centers using α-amino acid quasienantiomers. nih.gov This represents the first application of this type of quasienantiomer in PKR and offers a complementary method for acyl-transfer systems where the nucleophile induces asymmetry. nih.gov The process achieves excellent diastereoselectivities (ranging from 90:10 to 99.5:5) and good yields for both quasienantiomeric products. nih.gov

Enzymatic kinetic resolution is another powerful tool. For instance, lipases, such as Candida antarctica lipase A, have been used for the kinetic resolution of cyclic α-amino esters, demonstrating high activity and enantiodiscrimination. nih.gov

Elucidation of Reaction Mechanisms and Transformation Pathways

Mechanistic Investigations of Cyclopropane (B1198618) Ring Cleavage in Aminocyclopropane Carboxylates

The opening of the cyclopropane ring in aminocyclopropane carboxylates is a key step in various biological and chemical processes. The mechanisms of this cleavage are diverse, ranging from enzyme-catalyzed reactions to chemical rearrangements, each with unique intermediates and reaction pathways.

1-Aminocyclopropane-1-carboxylate deaminase (ACCD) is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that catalyzes the cleavage of the Cα-Cβ bond of 1-aminocyclopropane-1-carboxylate (ACC), yielding α-ketobutyrate and ammonia (B1221849). nih.govrsc.org This reaction is a rare example of Cα-Cβ bond cleavage in PLP-dependent enzyme catalysis. The proposed mechanism involves a nucleophilic attack on the cyclopropane ring.

The catalytic cycle begins with the formation of an external aldimine between the amino group of ACC and the PLP cofactor. nih.gov Unlike most PLP-dependent enzymes that act on amino acids, ACC lacks a proton at the Cα position, preventing the typical α-proton abstraction. nih.gov Instead, the cleavage of the cyclopropane ring is initiated. Mechanistic studies suggest that a conserved active site residue, Tyr294, plays a crucial role. The pKa of Tyr294 is thought to be lowered by a hydrogen bonding interaction with another conserved residue, Tyr268. This allows Tyr294 to act as a nucleophile, attacking one of the β-carbon atoms of the cyclopropane ring of the substrate. nih.govrsc.org

This nucleophilic attack facilitates the cleavage of the Cα-Cβ bond. nih.gov Kinetic isotope effect studies suggest that this Cα-Cβ bond cleavage step is at least partially rate-limiting. nih.govrsc.org The reaction proceeds through the formation of a stable gem-diamine intermediate which then converts to a reactive external aldimine intermediate that is poised for the ring cleavage. nih.govrsc.org Following the ring opening, a series of transformations, including tautomerization and hydrolysis, lead to the final products, α-ketobutyrate and ammonia. nih.gov

| Step | Description | Key Intermediates/Residues |

|---|---|---|

| 1. Alidimine Exchange | Formation of an external aldimine between ACC and the PLP coenzyme. | ACC, PLP, Tyr294 |

| 2. Nucleophilic Attack | The activated Tyr294 residue attacks a β-carbon of the cyclopropane ring. | Tyr294, External aldimine intermediate |

| 3. Cα-Cβ Bond Cleavage | The nucleophilic attack leads to the scission of the Cα-Cβ bond of the cyclopropane ring. This step is partially rate-limiting. | Gem-diamine intermediate |

| 4. Product Formation | Subsequent tautomerization and hydrolysis reactions release α-ketobutyrate and ammonia. | α-ketobutyrate, Ammonia |

1-Aminocyclopropane-1-carboxylate oxidase (ACCO) is a non-heme iron-dependent oxygenase that catalyzes the final step in the biosynthesis of the plant hormone ethylene (B1197577), the oxidative cleavage of ACC. beilstein-journals.orgresearchgate.net This reaction is complex, requiring Fe(II), ascorbate (B8700270), and bicarbonate as cofactors, and results in the formation of ethylene, carbon dioxide, cyanide, and water. beilstein-journals.orgrwth-aachen.de

The proposed mechanism involves the binding of ACC and dioxygen to the ferrous iron center in the active site of the enzyme. researchgate.net Bicarbonate acts as an activator in this process. rsc.orgbeilstein-journals.org Ascorbate serves as a reductant, facilitating the activation of oxygen. rsc.orgresearchgate.netacs.orguq.edu.auacs.org The reaction is thought to proceed through the formation of a highly reactive iron-oxo species. nih.gov

This activated oxygen species then initiates the oxidative degradation of the ACC molecule. The ring-opening of the bound ACC is believed to lead to the formation of an unstable intermediate, cyanoformate. nih.govresearchgate.net This intermediate rapidly decomposes to cyanide and carbon dioxide. nih.govresearchgate.net The cyanide is subsequently detoxified by the plant. nih.gov The formation of the cyanoformate intermediate is a crucial part of the mechanism as it is thought to sequester the toxic cyanide away from the enzyme's active site. researchgate.net

| Component | Role in the Reaction Mechanism |

|---|---|

| Fe(II) | Binds to ACC and dioxygen in the active site, facilitating the reaction. |

| Ascorbate | Acts as a reductant, enabling the activation of molecular oxygen. |

| Bicarbonate | Serves as an activator of the enzyme. |

| Iron-oxo species | A highly reactive intermediate that initiates the oxidation of ACC. |

| Cyanoformate | An unstable intermediate formed during the ring-opening, which decomposes to cyanide and carbon dioxide. |

Pathways of Biosynthesis: 1-Aminocyclopropane-1-carboxylate Synthase (ACS) Mechanisms

The biosynthesis of 1-aminocyclopropane-1-carboxylate (ACC) is a critical step in the production of ethylene in plants. This reaction is catalyzed by the enzyme 1-aminocyclopropane-1-carboxylate synthase (ACS), a pyridoxal 5'-phosphate (PLP)-dependent enzyme. nih.govresearchgate.net ACS converts S-adenosyl-L-methionine (SAM) into ACC and 5'-methylthioadenosine (MTA). rsc.orgbeilstein-journals.orgresearchgate.net

The mechanism of ACS catalysis is a well-studied example of a PLP-dependent enzyme reaction. nih.gov The reaction begins with the formation of an external aldimine between the amino group of the substrate, SAM, and the PLP cofactor. uq.edu.au This is followed by the abstraction of a proton from the Cγ atom of the methionine moiety of SAM by a basic residue in the active site. This deprotonation is facilitated by the PLP cofactor, which acts as an electron sink to stabilize the resulting carbanion. nih.gov

The subsequent step involves an intramolecular nucleophilic attack of the carbanion on the Cα carbon, leading to the displacement of the 5'-methylthioadenosine leaving group and the formation of the cyclopropane ring. nih.gov This intramolecular substitution reaction proceeds through a quinonoid zwitterionic intermediate that is stabilized by the PLP cofactor. nih.gov Finally, the ACC product is released from the enzyme, and the PLP cofactor is regenerated. The stereochemistry of the reaction is highly controlled by the enzyme's active site. rwth-aachen.de

The activity of ACS is tightly regulated at both the transcriptional and post-translational levels, ensuring that ethylene production is responsive to developmental and environmental cues. rsc.orgbeilstein-journals.orgresearchgate.net

Rearrangement Reactions and Proposed Zwitterionic Intermediates

Aminocyclopropane carboxylates, particularly those with vicinal donor and acceptor groups, can undergo a variety of rearrangement reactions. A key feature of these transformations is the proposed involvement of zwitterionic intermediates. beilstein-journals.org The inherent ring strain of the cyclopropane ring, combined with the electronic "push-pull" effect of the donor (amino) and acceptor (carboxyl) groups, polarizes the C-C bonds of the ring, facilitating their cleavage. rsc.org

Under thermal conditions or in the presence of Lewis or Brønsted acids, the cyclopropane ring can open to form a 1,3-zwitterionic intermediate. nih.govrsc.orgrwth-aachen.de This intermediate possesses both a nucleophilic (carbanion) and an electrophilic (iminium or carbocation) center, making it a versatile synthon in organic synthesis. These zwitterionic intermediates can then participate in a variety of subsequent reactions, including cycloadditions and annulations. nih.govbeilstein-journals.org

For instance, in the presence of a suitable dipolarophile, the 1,3-zwitterionic intermediate can undergo a formal [3+2] cycloaddition reaction to form five-membered rings. researchgate.net The stereochemical outcome of these reactions can often be controlled by the reaction conditions and the nature of the substituents on the cyclopropane ring. The formation of an open-chain reactive intermediate is supported by experiments where the stereochemical information of the starting aminocyclopropane is lost in the final product.

Radical Pathways in Aminocyclopropane Carboxylate Transformations

In addition to the ionic pathways involving zwitterionic intermediates, aminocyclopropane carboxylates can also undergo transformations through radical pathways. These reactions typically involve the homolytic cleavage of a C-C bond in the cyclopropane ring, leading to the formation of radical intermediates. beilstein-journals.org

One common method for initiating radical reactions in aminocyclopropanes is through single-electron oxidation. researchgate.net This can be achieved using chemical oxidants or through electrochemical methods. The oxidation of an aryl-substituted aminocyclopropane, for example, can generate a radical cation. researchgate.net The formation of the radical cation weakens the Cα-Cβ bond of the cyclopropane ring, lowering its bond dissociation energy and facilitating its homolytic cleavage to form a 1,3-radical cation intermediate. researchgate.net This intermediate can then undergo further reactions, such as trapping by nucleophiles to form 1,3-difunctionalized products.

The enzymatic transformation of ACC by ACC oxidase is also believed to involve radical intermediates. rsc.org The reaction is proposed to proceed through the formation of an activated iron-oxo intermediate, which can then abstract a hydrogen atom from the amino group of ACC to generate a nitrogen-centered radical. This radical can then trigger the fragmentation of the cyclopropane ring.

These radical-mediated ring-opening reactions provide an alternative to the more common Lewis acid-catalyzed pathways and have been utilized in the synthesis of a variety of nitrogen-containing compounds. nih.gov

Ring-Opening Alkylation Mechanisms of gem-Difluorinated Cyclopropanes

gem-Difluorinated cyclopropanes are a unique class of cyclopropane derivatives that exhibit distinct reactivity due to the strong electron-withdrawing nature of the two fluorine atoms. nih.govbeilstein-journals.org Their ring-opening reactions have been extensively studied and provide access to a variety of valuable fluoroalkenyl compounds. nih.govrsc.org The mechanisms of these ring-opening alkylations can be broadly categorized into nucleophilic, electrophilic, and transition metal-catalyzed pathways.

In nucleophilic ring-opening , the carbon atom bearing the two fluorine atoms (C1) has a significant partial positive charge, making it susceptible to attack by nucleophiles. nih.govbeilstein-journals.org However, the more common pathway involves cleavage of the C-C bond opposite to the CF2 group (the distal bond), which is weakened by the gem-difluoro substitution. nih.gov This can be initiated by nucleophiles such as thiolates, leading to the formation of a carbanion which can then be alkylated.

Electrophilic ring-opening is often facilitated by Lewis acids. researchgate.net The Lewis acid can coordinate to one of the fluorine atoms, promoting the cleavage of a C-F bond to generate a fluoroallyl cation intermediate. researchgate.net This highly electrophilic species can then be trapped by a variety of nucleophiles, including arenes and allylsilanes, in a Friedel-Crafts-type alkylation. nih.govresearchgate.net

Transition metal-catalyzed ring-opening alkylations represent a powerful and versatile method for the functionalization of gem-difluorocyclopropanes. rsc.orgrwth-aachen.denih.gov Palladium and rhodium are commonly used catalysts. The mechanism often involves the oxidative addition of the transition metal into a C-C or C-F bond of the cyclopropane ring. For example, a palladium(0) catalyst can insert into the distal C-C bond to form a palladacyclobutane intermediate. This can then undergo β-fluoride elimination to generate a fluoroallylpalladium species, which can then participate in cross-coupling reactions with various nucleophiles. nih.gov These reactions often exhibit high levels of regio- and stereoselectivity. researchgate.net

Biocatalytic Approaches and Enzymatic Engineering

Applications of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD) in Biotransformations

1-Aminocyclopropane-1-carboxylate deaminase (ACCD) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the metabolism of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of the plant hormone ethylene (B1197577). nih.govwikipedia.org It catalyzes the cleavage of ACC into α-ketobutyrate and ammonia (B1221849). plos.org This enzymatic activity is not only significant in plant-microbe interactions but also holds potential for various biotechnological applications, including the biotransformation of ACC analogs like Butyl 1-aminocyclopropane-1-carboxylate. The enzyme is found in a variety of soil bacteria and fungi, where it likely serves to provide a source of carbon and nitrogen. nih.gov

The reaction catalyzed by ACCD is unusual as it involves the cleavage of a Cα-Cβ bond of an amino acid substrate that lacks a Cα proton. nih.gov The proposed mechanism involves the formation of a Schiff base between ACC and the PLP cofactor, followed by cyclopropane (B1198618) ring opening. nih.gov The resulting enamine product then tautomerizes and undergoes hydrolysis to yield the final products. genome.jp The ability of ACCD to be expressed in transgenic plants has been utilized to control ethylene biosynthesis, leading to delayed fruit ripening and increased shelf life of agricultural products. nih.govgenome.jp

The substrate specificity and catalytic efficiency of ACCD are critical determinants of its utility in biotransformations. While the natural substrate for ACCD is 1-aminocyclopropane-1-carboxylic acid (ACC), studies have shown that the enzyme can accommodate a range of substituted cyclopropane analogs. The active site of ACCD is relatively plastic, allowing for substitutions of varying sizes and properties. nih.gov However, modifications at certain positions, such as Leu198 and Thr199 in some variants, can significantly decrease catalytic rates. nih.gov

The catalytic efficiency of an enzyme is often expressed as the kcat/Km ratio, which reflects both the turnover rate (kcat) and the enzyme's affinity for the substrate (Km). taylorandfrancis.comyoutube.com For ACCD, this efficiency can be influenced by mutations within the active site. For instance, genetic engineering and adaptive laboratory evolution have been employed to enhance the ACC deaminase activity in bacteria like Bradyrhizobium sp. SUTN9-2. nih.govnih.gov In one study, a genetically engineered strain showed an 8.9-fold increase in ACCD activity, while an adaptively evolved strain exhibited a 1.4-fold increase compared to the wild-type. nih.govnih.gov These enhanced activities were attributed to mutations predicted to be in the ACC-binding site. nih.gov

Below is a table summarizing the kinetic parameters of wild-type and mutant ACCD enzymes, illustrating the impact of specific amino acid substitutions on catalytic efficiency.

| Enzyme Variant | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Fold Change in Efficiency |

| Wild-type hCA XIII | 1.1 x 10⁵ | 10 | 1.1 x 10⁷ | 1.0 |

| V200T | 1.84 x 10⁵ | 10 | 1.84 x 10⁷ | 1.67 |

| S65A | 1.63 x 10⁵ | 10 | 1.63 x 10⁷ | 1.48 |

| S62N | 1.43 x 10⁵ | 10 | 1.43 x 10⁷ | 1.30 |

| L3H/S4H | 1.34 x 10⁵ | 10 | 1.34 x 10⁷ | 1.22 |

| Data derived from a study on human carbonic anhydrase XIII (hCA XIII) variants, demonstrating how specific mutations can alter catalytic efficiency. nih.gov |

Phylogenetic analyses of the ACCD gene (acdS) and its corresponding protein have provided valuable insights into their evolution and distribution among different microorganisms. These studies reveal that the acdS gene is present in a wide range of proteobacteria and actinobacteria. oup.com The phylogenetic tree of acdS is only partially congruent with the 16S rRNA tree, suggesting that horizontal gene transfer has played a significant role in the dissemination of this gene among different bacterial species. nih.gov This is supported by the finding that acdS genes from both Betaproteobacteria and Gammaproteobacteria cluster together in phylogenetic trees. nih.gov

The evolution of ACCD is closely linked to other pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. nih.gov It is believed to have evolved mainly through vertical transmission with instances of horizontal gene transfer. plos.org The presence of acdS genes in both plant growth-promoting and pathogenic bacteria raises questions about its ecological roles beyond plant growth promotion. nih.gov Furthermore, the evolution of the acyl-CoA dehydrogenase (ACAD) protein family, which shares some evolutionary characteristics with ACCD, indicates an ancient origin, with some members tracing back to the last universal common ancestor. nih.govresearchgate.net

The regulatory gene acdR, often found near acdS, appears to have co-evolved with acdS, suggesting a coupled evolutionary history. nih.gov This co-evolution highlights the importance of the regulatory mechanisms controlling ACCD expression in response to environmental cues.

Role of 1-Aminocyclopropane-1-carboxylate Synthase (ACS) in Metabolic Pathways

1-Aminocyclopropane-1-carboxylate synthase (ACS) is the rate-limiting enzyme in the biosynthesis of ethylene in plants. maxapress.compreprints.org It catalyzes the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC) and 5'-methylthioadenosine. maxapress.comwikipedia.org This reaction is a critical control point in the ethylene biosynthetic pathway, and the expression and activity of ACS are tightly regulated by a variety of internal and external signals, including hormones and environmental stresses. maxapress.comoup.commdpi.com

ACS is a pyridoxal-5'-phosphate (PLP)-dependent enzyme and is evolutionarily related to the aminotransferase superfamily. wikipedia.orgoup.com The enzyme utilizes PLP as a cofactor to facilitate the conversion of SAM to ACC. wikipedia.org Interestingly, some ACS proteins also exhibit Cβ-S lyase activity, suggesting a potential evolutionary link to this enzyme class. maxapress.com The regulation of ACS occurs at both the transcriptional and post-translational levels. maxapress.com For example, different ACS isozymes are encoded by a multigene family, and their expression is differentially regulated. oup.comnih.gov Post-translationally, the stability of ACS proteins is controlled by phosphorylation and ubiquitination, which can target them for degradation by the 26S proteasome. oup.com

The central role of ACS in ethylene biosynthesis makes it a key target for understanding and manipulating plant growth and development. The product of the ACS reaction, ACC, is not only a precursor to ethylene but may also function as a signaling molecule itself. oup.com

Engineering of Enzymes for Stereoselective Synthesis of Aminocyclopropane Carboxylates

The stereoselective synthesis of aminocyclopropane carboxylates and their derivatives is of significant interest due to their potential applications in pharmaceuticals and agrochemicals. Enzyme engineering offers a powerful approach to develop biocatalysts with high stereoselectivity for the synthesis of these chiral compounds.

Directed evolution and rational design are two key strategies employed in enzyme engineering. These methods have been successfully used to create enzymes that can synthesize noncanonical amino acids, including those with cyclopropane rings. nih.gov For instance, ammonia lyases, which catalyze the reversible addition of ammonia to a double bond, have been engineered to produce enantiopure α-amino acids from prochiral substrates. nih.gov

Tyrosine phenol (B47542) lyase (TPL) and tryptophan synthase (TrpS) are other PLP-dependent enzymes that have been engineered for the synthesis of designer noncanonical amino acids. nih.gov These enzymes exhibit modularity, allowing for the attachment of various side chains to an amino acid backbone with high stereoselectivity. nih.gov By modifying the active site residues, researchers can alter the substrate specificity and enhance the catalytic efficiency of these enzymes for the desired transformation.

The development of engineered enzymes for the synthesis of aminocyclopropane carboxylates would provide a more sustainable and efficient alternative to traditional chemical methods, which often require harsh reaction conditions and protecting groups. nih.gov

Biocatalytic Synthesis of Chiral Amino Alcohols and Other Derivatives

Chiral amino alcohols are valuable building blocks for the synthesis of many pharmaceuticals and bioactive compounds. nih.gov Biocatalytic methods, particularly those employing engineered enzymes, have emerged as a highly effective approach for their stereoselective synthesis. nih.govmdpi.comresearchgate.net

Amine dehydrogenases (AmDHs), derived from amino acid dehydrogenases (AADHs) through protein engineering, have shown great promise in the asymmetric reductive amination of ketones to produce chiral amines and amino alcohols. nih.gov By introducing specific mutations, the substrate specificity of AADHs can be shifted from keto acids to ketones, enabling the synthesis of chiral amino alcohols from α-hydroxy ketones with high enantioselectivity. nih.gov

For example, an engineered AmDH derived from Sporosarcina psychrophila was further improved through iterative saturation mutagenesis, resulting in a variant with a 4-fold improvement in catalytic efficiency for the synthesis of a chiral amino alcohol, while maintaining excellent enantioselectivity (>99% ee). nih.gov These biocatalytic processes offer several advantages over chemical methods, including mild reaction conditions, high stereoselectivity, and the use of ammonia as a green amino donor. nih.gov

The synthesis of chiral β-aminophosphine derivatives, which are important ligands in asymmetric catalysis, has also been achieved using biocatalytic approaches starting from chiral amino alcohols. rsc.org

Enzyme Inhibition Studies (e.g., ACCD inactivators, ACS inhibitors)

The study of enzyme inhibitors is crucial for understanding enzyme mechanisms and for developing compounds that can modulate their activity. Both ACC deaminase (ACCD) and ACC synthase (ACS) have been the targets of inhibition studies.

Inhibitors of ACS can block the production of ethylene in plants. Aminooxyacetic acid (AVG) is a well-known competitive inhibitor of ACS that competes with the natural substrate S-adenosylmethionine (SAM) for binding to the active site. nih.gov Chemical screening efforts have also identified other novel inhibitors of ACS, such as compounds with a quinazolinone backbone. nih.gov These inhibitors can suppress ethylene production and have potential applications in agriculture to control ripening and senescence.

The regulation of ACS activity is complex, involving various factors. For instance, lithium ions (Li+) have been shown to induce the expression of the ACS5 gene in Arabidopsis thaliana, an effect that can be reversed by calcium ions (Ca2+) and mimicked by a protein kinase inhibitor. nih.gov This suggests the involvement of a signal transduction pathway in the regulation of ACS gene expression. nih.gov

For ACCD, while specific inactivators are less studied in the context of biocatalysis, understanding the mechanism of inhibition is important for controlling its activity in applications such as plant growth promotion. The enzyme belongs to the tryptophan synthase β-subunit family of PLP-dependent enzymes, and compounds that interfere with PLP binding or catalysis could potentially act as inhibitors. oup.com

Computational and Theoretical Investigations of Butyl 1 Aminocyclopropane 1 Carboxylate Systems

Quantum Chemical Calculations for Reaction Pathway Analysis and Transition States

Quantum chemical calculations are instrumental in elucidating the reaction pathways and identifying the transition states of reactions involving ACC. These calculations can map out the potential energy surface of a reaction, allowing for the determination of the most likely mechanism. For instance, in the biosynthesis of ethylene (B1197577), ACC synthase catalyzes the conversion of S-adenosyl-L-methionine (SAM) to ACC. uniprot.org Quantum chemical calculations can model this α,γ-elimination reaction, identifying the key intermediates and the structure of the transition state. genome.jp By calculating the energies of various proposed intermediates, researchers can predict the most energetically favorable reaction pathway.

Molecular Dynamics Simulations for Ligand-Enzyme Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as Butyl 1-aminocyclopropane-1-carboxylate, and its target enzyme. nih.gov These simulations can reveal how the ligand binds to the active site, the conformational changes that occur in both the ligand and the enzyme upon binding, and the key amino acid residues involved in the interaction. nih.govresearchgate.net For example, MD simulations of ACC oxidase (ACCO), the enzyme that converts ACC to ethylene, can illustrate how the substrate and cofactors like ascorbate (B8700270) and bicarbonate are oriented within the active site. nih.govnih.gov The trajectories generated from MD simulations allow for the analysis of non-bonded interactions, such as hydrogen bonds and van der Waals forces, which are crucial for the stability of the enzyme-ligand complex. nih.govyoutube.com

Table 1: Key Intermolecular Interactions in Enzyme-Ligand Complexes from MD Simulations

| Interaction Type | Description | Importance in this compound Systems |

| Hydrogen Bonds | Formed between hydrogen atoms and electronegative atoms (O, N). | Stabilize the binding of the carboxylate and amino groups of the ligand with polar residues in the enzyme's active site. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contribute to the overall binding affinity and specificity of the ligand for the enzyme. |

| Electrostatic Interactions | Attractions or repulsions between charged or polar groups. | Guide the ligand into the active site and orient it for catalysis. |

| Hydrophobic Interactions | Tendency of nonpolar molecules to aggregate in aqueous solution. | Important for the binding of the butyl group of the ligand in a nonpolar pocket of the active site. |

Density Functional Theory (DFT) Studies on Reaction Energetics and Intermediates (e.g., ACCO mechanism)

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and energetics of molecules. nih.gov DFT calculations have been particularly insightful in understanding the mechanism of ACC oxidase (ACCO). nih.gov These studies can calculate the energies of the reactants, products, and proposed intermediates in the ACCO catalytic cycle, providing a quantitative picture of the reaction's thermodynamics. acs.org For example, DFT studies can assess the feasibility of different proposed mechanisms for the oxidation of ACC to ethylene, helping to distinguish between various mechanistic possibilities. The calculated energetics can also be used to rationalize the role of cofactors like bicarbonate and ascorbate in the reaction. nih.gov

Ab Initio Molecular Orbital Calculations for Conformational Analysis and Reactivity Prediction

Ab initio molecular orbital calculations are based on first principles of quantum mechanics and can provide highly accurate descriptions of molecular properties. acs.org These methods are particularly useful for the conformational analysis of flexible molecules like this compound. researchgate.net By calculating the energies of different conformations, researchers can predict the most stable three-dimensional structure of the molecule in different environments (e.g., gas phase vs. aqueous solution). acs.org This information is crucial for understanding its reactivity, as the conformation of the molecule can significantly influence its ability to bind to an enzyme's active site. researchgate.net Furthermore, ab initio calculations can predict various electronic properties that are related to reactivity, such as the distribution of electron density and the energies of the frontier molecular orbitals. columbia.edu

Modeling Substrate and Cofactor Binding in Enzyme Active Sites (e.g., ACC, bicarbonate, ascorbate in ACCO)

Computational modeling is essential for visualizing and understanding the binding of substrates and cofactors within the active site of enzymes like ACC synthase and ACC oxidase. nih.govnih.gov By combining information from X-ray crystallography with computational techniques, detailed models of the active site can be constructed. nih.govnih.gov These models can show the precise orientation of ACC, bicarbonate, and ascorbate within the ACCO active site and identify the key amino acid residues that form hydrogen bonds and other interactions with these molecules. nih.gov For instance, modeling studies have revealed the importance of specific arginine and serine residues in binding the carboxylate group of ACC. nih.gov These models are not static; they can be used as a starting point for MD simulations to explore the dynamic aspects of substrate and cofactor binding and release. khanacademy.orgyoutube.comaklectures.com

Table 2: Key Residues in the ACCO Active Site Involved in Ligand Binding

| Ligand | Interacting Residues (Example from Malus domestica ACCO1) | Reference |

| ACC (Substrate) | Arg175, Arg244, Ser246 | nih.gov |

| Bicarbonate (Activator) | Lys158, Lys292, Arg299 | nih.gov |

| Ascorbate (Cofactor) | Arg244, Ser246 | nih.gov |

| Fe(II) (Cofactor) | Part of the '2-His-1-carboxylate facial triad' | nih.gov |

Advanced Applications in Organic Synthesis and Peptide Chemistry

Utilization as Building Blocks for Conformationally Constrained Peptides and Peptidomimetics

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for developing peptidomimetics with enhanced therapeutic properties. Butyl 1-aminocyclopropane-1-carboxylate is a key precursor to 1-aminocyclopropane-1-carboxylic acid (Acc), an amino acid that imparts significant conformational rigidity upon a peptide backbone. nih.gov The three-membered ring of the cyclopropane (B1198618) moiety severely restricts the phi (φ) and psi (ψ) dihedral angles, forcing the peptide chain to adopt specific, predictable conformations. nih.gov This conformational constraint is highly desirable in drug design as it can lead to increased receptor selectivity, enhanced enzymatic stability, and improved bioavailability compared to more flexible, natural peptide counterparts. acs.orgnih.gov

The design of metabolically stable, conformationally constrained peptidomimetics is a growing approach in pharmaceutical research. nih.gov Molecular mechanics calculations on model compounds containing 1-aminocyclopropane carboxylic acid (Acc) show that they favor conformations like those found in alpha-helices and gamma-turns. nih.gov These findings are consistent with crystal structures of peptides containing Acc and are valuable for designing peptidomimetics that require the specific geometry of a gamma-turn. nih.gov The use of building blocks like this compound allows chemists to systematically introduce these rigid elements into peptide chains, creating novel structures with tailored biological activities.

Table 1: Impact of Incorporating 1-Aminocyclopropane-1-carboxylic Acid (Acc) in Peptides

| Feature | Description | Reference |

|---|---|---|

| Conformational Rigidity | The cyclopropane ring restricts the main chain dihedral angles (φ, ψ), leading to predictable secondary structures like γ-turns and helices. | nih.gov |

| Metabolic Stability | The non-natural structure can increase resistance to enzymatic degradation by proteases, prolonging the peptide's half-life. | nih.gov |

| Receptor Selectivity | A fixed conformation can lead to higher binding affinity and selectivity for a specific biological target. | acs.org |

| Peptidomimetic Design | Serves as a key component in mimicking the bioactive conformation of natural peptides to create drugs with improved properties. | nih.govnih.gov |

Incorporation into Complex Natural Products and Pharmaceutical Intermediates

The 1-aminocyclopropane-1-carboxylic acid scaffold is not only a tool for synthetic chemists but is also found in nature and in clinically approved pharmaceuticals. A notable example is coronatine, a phytotoxin produced by the bacterium Pseudomonas syringae, which contains a cyclopropane amino acid fragment known as coronamic acid. acs.org This natural product plays a role in plant-pathogen interactions.

In the realm of pharmaceuticals, cyclopropane amino acid derivatives are integral components of several modern drugs. For instance, the Hepatitis C virus (HCV) protease inhibitor Grazoprevir incorporates a substituted cyclopropane amino acid moiety. acs.org The synthesis of these complex molecules often relies on versatile intermediates. This compound can serve as such a precursor, providing the core cyclopropane ring structure, which can then be further elaborated and functionalized to build the final complex target. The development of modular synthetic routes to these protected cyclopropane amino acid building blocks is crucial for enabling the discovery and production of new medicines. acs.org

Table 2: Examples of Molecules Containing the Cyclopropane Amino Acid Motif

| Compound Name | Class | Significance | Reference |

|---|---|---|---|

| Coronatine | Natural Product (Phytotoxin) | Contains the coronamic acid fragment; involved in plant-pathogen interactions. | acs.org |

| Grazoprevir | Pharmaceutical (HCV Protease Inhibitor) | A synthetic antiviral drug for the treatment of Hepatitis C, featuring a cyclopropane amino acid derivative. | acs.org |

Development of Novel Organocatalytic and Metal-Catalyzed Transformations for Cyclopropane Amino Acid Esters

The growing importance of cyclopropane amino acids has spurred the development of new and efficient synthetic methods for their preparation. Modern catalysis offers powerful tools to construct the strained cyclopropane ring with high levels of control over stereochemistry.

Metal-Catalyzed Cyclopropanation: Transition metal catalysts are widely used for carbene transfer reactions to form cyclopropanes.

Copper (I) Catalysis: A highly enantioselective and diastereoselective method involves the Cu(I)-catalyzed cyclopropanation of alkenes. nih.gov This reaction can use a phenyliodonium (B1259483) ylide generated from iodosobenzene (B1197198) and methyl nitroacetate (B1208598) to produce 1-nitrocyclopropyl esters, which are versatile intermediates that can be converted to the corresponding cyclopropane amino esters. nih.gov

Rhodium (II) Catalysis: Chiral rhodium(II) catalysts, such as Rh₂(DOSP)₄, have been successfully employed for the enantioselective cyclopropanation of 2-azadienes with diazoesters. nih.gov This method yields aminocyclopropanes with a quaternary carbon center in high yield and enantioselectivity. nih.gov

Iron Catalysis: An environmentally friendly approach utilizes a simple iron catalyst for the cyclopropanation of styrenes with glycine (B1666218) ethyl ester hydrochloride in water. acs.org This protocol avoids inert atmospheres and uses water as the solvent, making it a practical method for preparing cyclopropyl (B3062369) esters. acs.org

Organocatalytic Approaches: Organocatalysis, which uses small organic molecules as catalysts, provides a complementary strategy. Highly enantioselective organocatalytic routes have been developed to access functionalized cyclic amino acid precursors, demonstrating the power of this approach in creating complex chiral building blocks. nih.gov These catalytic advancements provide more efficient and selective access to cyclopropane amino acid esters like this compound, facilitating their broader use in research and development. nih.govnih.govacs.org

Table 3: Catalytic Methods for Synthesizing Cyclopropane Amino Acid Esters

| Catalyst Type | Metal/Catalyst | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Metal-Catalyzed | Copper (I) | Alkenes, Phenyliodonium ylide | High enantioselectivity (up to 97.5% ee) and diastereoselectivity. | nih.gov |

| Metal-Catalyzed | Rhodium (II) | 2-Azadienes, Diazoesters | Forms cyclopropanes with quaternary stereocenters in high yield and enantioselectivity (up to 99:1 er). | nih.gov |

| Metal-Catalyzed | Iron | Styrenes, Glycine ethyl ester HCl | Uses water as a solvent, operates in an open vial, and is cost-effective. | acs.org |

| Organocatalytic | Small Organic Molecules | Various | Provides enantioselective routes to cyclic amino acid precursors. | nih.gov |

Synthesis of Labeled Aminocyclopropane Carboxylic Acids for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and metabolic pathways. The synthesis of labeled versions of aminocyclopropane carboxylic acids allows researchers to track the fate of these molecules in biological systems and to probe the mechanisms of enzymes that process them.

For example, the synthesis of tritiated 1-amino-2-methylenecyclopropane-1-carboxylic acid was undertaken to study its interaction with 1-aminocyclopropane-1-carboxylate (ACC) deaminase, an enzyme that it irreversibly inhibits. nih.govacs.org By using the radiolabeled inhibitor, scientists could identify the specific amino acid residue at the enzyme's active site that becomes covalently modified during inactivation. nih.gov Similarly, a highly selective asymmetric synthesis of (S)-[2,2-²H₂]-1-aminocyclopropane-1-carboxylic acid was developed using a deuterated sulfur ylide. nih.gov

These labeled molecules are crucial for detailed mechanistic investigations of enzymes like ACC oxidase, which catalyzes the final step in the biosynthesis of the plant hormone ethylene (B1197577) from ACC. nih.gov Studies using various cyclic and acyclic analogues of ACC help to understand substrate specificity and the nature of the enzymatic reaction, including the formation of key intermediates. nih.gov this compound can serve as a convenient and stable starting material for the multi-step synthesis of such specifically labeled probes, which are essential for advancing our understanding of fundamental biochemical processes.

Table 4: Labeled Aminocyclopropane Carboxylic Acids and Their Applications

| Labeled Compound | Isotope | Application | Reference |

|---|---|---|---|

| Tritiated 1-amino-2-methylenecyclopropane-1-carboxylic acid | ³H (Tritium) | Used to identify the active-site residue in ACC deaminase upon inactivation. | nih.govacs.org |

| (S)-[2,2-²H₂]-1-aminocyclopropane-1-carboxylic acid | ²H (Deuterium) | Asymmetric synthesis of a labeled amino acid for mechanistic studies. | nih.gov |

Structure Activity Relationships and Conformational Analysis of Cyclopropane Amino Acid Esters

Impact of Cyclopropane (B1198618) Ring Strain on Molecular Conformation and Reactivity

The defining feature of butyl 1-aminocyclopropane-1-carboxylate is the three-membered cyclopropane ring. This ring system is characterized by significant ring strain, a consequence of severe deviation from the ideal tetrahedral bond angle of 109.5° for sp³ hybridized carbon atoms to a compressed 60°. libretexts.orgquora.com This high degree of angle strain, combined with torsional strain from eclipsed hydrogen atoms, renders the cyclopropane ring thermodynamically unstable compared to larger cycloalkanes. libretexts.orgwikipedia.org

This inherent instability has a profound impact on the molecule's reactivity. The high strain energy, estimated to be around 29 kcal/mol for cyclopropane, weakens the carbon-carbon bonds within the ring, making it susceptible to ring-opening reactions. quora.comwikipedia.org These reactions are thermodynamically driven by the release of over 100 kJ/mol of ring strain energy. nih.gov Consequently, cyclopropane and its derivatives, including this compound, can undergo addition reactions where the ring breaks to form a more stable, open-chain structure. stackexchange.com The presence of an electron-accepting group, such as the carboxylate, can further polarize the C-C bonds, making the molecule act as an electrophile in polar, ring-opening reactions with nucleophiles. nih.gov

The rigid, planar structure of the cyclopropane ring also imparts significant conformational constraints on the molecule, restricting the spatial orientation of the amino and carboxylate groups. wikipedia.orgnih.gov This fixed geometry is a key factor in its biological activity, influencing how it interacts with enzyme active sites and receptors.

Table 1: Comparison of Ring Strain in Cycloalkanes

| Cycloalkane | Number of Carbons | Ring Strain (kcal/mol) | C-C-C Bond Angle |

| Cyclopropane | 3 | 29 | 60° |

| Cyclobutane | 4 | 26.3 | 90° |

| Cyclopentane | 5 | 6.2 | ~108° |

| Cyclohexane | 6 | 0 | ~109.5° |

This table illustrates the high ring strain in cyclopropane compared to larger, more stable cycloalkanes.

Steric and Electronic Effects of Alkyl Ester Moieties (e.g., Butyl Group) on Molecular Interactions and Transformations

The esterification of the carboxylic acid group of ACC with butanol introduces a butyl group, which modifies the molecule's physicochemical properties through steric and electronic effects.

Steric Effects: The butyl group is significantly larger than a methyl or ethyl group. This increased bulk, or steric hindrance, can influence the molecule's ability to fit into the active site of an enzyme or a receptor binding pocket. learncbse.inncert.nic.in The reactivity of the carbonyl carbon in the ester can be reduced due to the steric hindrance posed by the bulky butyl group, which can impede the approach of a nucleophile. ncert.nic.in The specific scale of these steric effects can be complex and dependent on the particular reaction and the surrounding molecular environment. nih.gov

The presence of the ester group, in general, can also influence the conformational equilibrium of the molecule in solution. science.gov

Table 2: Comparison of Alkyl Ester Properties

| Ester Group | Relative Size | Inductive Effect | Potential Influence |

| Methyl | Small | +I | Less steric hindrance |

| Ethyl | Medium | +I | Moderate steric hindrance |

| Butyl | Large | +I | Significant steric hindrance |

| tert-Butyl | Very Large | +I | Very high steric hindrance |

This table provides a qualitative comparison of different alkyl ester groups and their potential effects.

Conformational Restriction and Its Influence on Enzymatic Recognition and Receptor Selectivity

The rigid, conformationally restricted nature of the cyclopropane ring is a critical determinant of the biological activity of its derivatives. researchgate.net By locking the side-chain orientation, the cyclopropane scaffold presents the amino and carboxylate functionalities in a well-defined spatial arrangement. nih.gov This pre-organization can lead to higher affinity and selectivity for specific enzyme or receptor targets, as less conformational entropy is lost upon binding.

This principle is well-documented in medicinal chemistry, where the introduction of a cyclopropane fragment into a molecule is a common strategy to enhance pharmacological activity and receptor selectivity. nih.govresearchgate.net For instance, 1-aminocyclopropanecarboxylic acid (ACC) itself is a potent and selective agonist at the glycine (B1666218) binding site of NMDA receptors. researchgate.net

In the context of ethylene (B1197577) biosynthesis, the specific conformation of ACC is crucial for its recognition and processing by the enzyme ACC synthase (ACS). wikipedia.org The rigid structure ensures a precise fit within the enzyme's active site, facilitating the catalytic reaction. Any alteration to this conformation, such as through the addition of a bulky butyl ester group, could potentially impact this recognition and subsequent enzymatic processing.

Analysis of Chiral Cyclopropane Amino Acid Esters and Enantiomeric Purity Effects

While this compound itself is achiral, the introduction of substituents on the cyclopropane ring can create chiral centers. The synthesis and separation of chiral cyclopropane amino acids and their esters are of significant interest in pharmaceutical and agrochemical research. yakhak.orgsigmaaldrich.com The enantiomeric purity of these compounds is critical, as different enantiomers often exhibit vastly different biological activities. nih.gov

The analysis of enantiomeric purity for amino acid esters is typically performed using chiral high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) or gas chromatography (GC) on a chiral column after derivatization. yakhak.orgcat-online.com These methods can effectively separate enantiomers and allow for the quantification of enantiomeric excess. nih.gov

For synthetic peptides containing chiral amino acids, ensuring high enantiomeric purity is essential for the final product's quality and efficacy. sigmaaldrich.com Even small amounts of the undesired enantiomer can arise from impurities in starting materials or from racemization during synthesis. nih.gov

Structural Basis for Altered Enzyme Activity Due to Mutations (e.g., ACS isoforms)

The enzyme 1-aminocyclopropane-1-carboxylate synthase (ACS) is a key enzyme in the biosynthesis of ethylene, catalyzing the conversion of S-adenosyl-L-methionine (SAM) to ACC. wikipedia.orgnih.gov Like many enzymes, ACS exists in multiple isoforms, which can exhibit different kinetic properties and regulatory mechanisms. nih.gov

In pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes like ACS, allosteric regulation, where binding at a distal site affects the active site, is a common mechanism. frontiersin.org Mutations in these allosteric sites or in regions that affect the enzyme's conformational dynamics can lead to altered activity. For example, in human aminolevulinic acid synthase (ALAS), another PLP-dependent enzyme, mutations in a C-terminal extension can lead to hyperactivity and disease. frontiersin.orgnih.gov

For ACS, the crystal structure in complex with a substrate analogue reveals the precise interactions necessary for substrate binding and catalysis. nih.gov The active site accommodates the substrate in a specific conformation, and mutations that disrupt these interactions or alter the flexibility of the active site loop can significantly impact enzyme function.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Methodologies with Enhanced Sustainability and Efficiency

Traditional methods for synthesizing cyclopropane-containing molecules, such as ACC derivatives, have often been characterized by their use of harsh reagents and multi-step processes. nih.govnih.govgoogle.com The future in this domain is increasingly focused on creating more environmentally friendly and efficient synthetic pathways. A significant area of research is the development of catalytic systems that utilize earth-abundant metals and enable one-pot reactions to streamline the synthesis and reduce waste. nih.govresearchgate.net Furthermore, techniques like photoredox catalysis and electrochemical synthesis are gaining traction for their ability to proceed under milder conditions with high selectivity.

A persistent challenge lies in the stereoselective synthesis of substituted cyclopropane (B1198618) amino acids. nih.govresearchgate.net Future work will likely concentrate on asymmetric catalysis, employing innovative chiral catalysts and ligands to precisely control the three-dimensional arrangement of atoms. jst.go.jp This is especially critical for producing biologically active compounds where a specific stereoisomer is necessary for its function. jst.go.jp

Table 1: Comparison of Traditional vs. Emerging Synthetic Methodologies for Cyclopropane Amino Acids

| Feature | Traditional Methodologies | Emerging Methodologies |

| Catalysts | Often rely on stoichiometric reagents or precious metals (e.g., Rhodium, Palladium). nih.gov | Focus on earth-abundant metals (e.g., Iron, Copper) and organocatalysts. nih.gov |

| Reaction Conditions | May require harsh conditions like high temperatures and strong acids or bases. google.com | Increasingly utilize milder conditions, including photoredox and electrochemical methods. digitellinc.com |

| Atom Economy | Can involve multiple steps with protecting groups, resulting in lower atom economy. nih.gov | Emphasize one-pot reactions and direct C-H functionalization for improved atom economy. nih.govresearchgate.net |

| Stereoselectivity | Often necessitates the use of chiral auxiliaries or the separation of racemic mixtures. researchgate.net | Focus on asymmetric catalysis with chiral ligands for direct enantioselective synthesis. jst.go.jp |

| Sustainability | Can produce considerable solvent and reagent waste. | Aims for greener solvents, reduced energy consumption, and catalytic cycles that minimize waste. digitellinc.com |

Exploration of New Biocatalytic Systems for Aminocyclopropane Carboxylate Transformations

Biocatalysis presents a green and powerful substitute for conventional chemical synthesis. The application of enzymes allows for highly selective chemical transformations under gentle, water-based conditions. In the realm of aminocyclopropane carboxylates, scientists are actively seeking out new enzymes and modifying existing ones to produce a wider array of derivatives. nih.gov

A key focus is the discovery and characterization of novel ACC deaminases and related enzymes from various microorganisms. nih.gov These enzymes can be employed for the kinetic resolution of racemic mixtures of ACC derivatives, yielding enantiomerically pure compounds. Additionally, protein engineering techniques like directed evolution are being used to modify the substrate specificity and catalytic activity of these enzymes. nih.gov This could, for instance, enable an enzyme to accept larger ester groups, facilitating the direct biocatalytic production of compounds like Butyl 1-aminocyclopropane-1-carboxylate. The discovery of the biosynthetic pathway for pazamine, a cyclopropane-containing non-canonical amino acid, has revealed a novel pyridoxal-5'-phosphate-dependent enzyme, PazB, which could be harnessed for the biocatalytic production of specialty chemicals. nih.gov

Advanced Computational Modeling for Rational Design of Derivatives and Elucidation of Complex Mechanisms

Computational chemistry has become an essential tool in contemporary chemical research. For cyclopropane amino acids, sophisticated computational modeling is being utilized to forecast the properties of new derivatives, inform synthetic strategies, and unravel intricate reaction mechanisms. nih.gov Quantum mechanical calculations offer deep insights into the electronic structure and reactivity of these molecules. researchgate.net

Molecular dynamics simulations are used to examine the conformational preferences of peptides and polymers containing cyclopropane amino acids. researchgate.net This is vital for comprehending how the rigid cyclopropane structure influences the three-dimensional form and, therefore, the function of these larger molecules. nih.gov For example, simulations can predict how incorporating a cyclopropane amino acid will alter a peptide's folding, potentially leading to the design of new peptidomimetics with improved stability or biological activity. nih.gov Furthermore, computational models are being developed to predict the binding affinity of ACC derivatives to specific biological targets, which can significantly speed up the discovery of new drug candidates. nih.govbakerlab.org

Integration of Cyclopropane Amino Acid Esters in Novel Molecular Architectures and Functional Materials

The distinct structural and electronic characteristics of cyclopropane amino acid esters make them valuable building blocks for creating new molecular structures and functional materials. nih.govmdpi.com The rigid nature of the cyclopropane ring can impose conformational constraints on peptides and polymers, leading to materials with well-defined three-dimensional structures and unique properties. nih.govjst.go.jpnih.gov

For instance, incorporating cyclopropane amino acids into polymer backbones can alter their thermal stability, mechanical properties, and self-assembly behavior. rsc.org Researchers are investigating the use of these polymers in a range of applications, from drug delivery systems to advanced coatings. The ability to control the stereochemistry of the cyclopropane units offers an additional level of precision in tailoring material properties.

In the field of supramolecular chemistry, cyclopropane amino acid esters are being studied as components of self-assembling systems. The rigid cyclopropane framework combined with the hydrogen-bonding capabilities of the amino acid can drive the formation of organized structures like nanotubes and vesicles. These assemblies have potential uses in sensing, catalysis, and nanotechnology.

Q & A

(Basic) What are the established methods for synthesizing Butyl 1-aminocyclopropane-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

this compound can be synthesized via esterification of 1-aminocyclopropane-1-carboxylic acid (ACC) with butanol under acidic catalysis. Key steps include:

- Reagent Selection: Use concentrated sulfuric acid or p-toluenesulfonic acid as catalysts to enhance ester bond formation .

- Solvent Optimization: Anhydrous conditions (e.g., toluene or dichloromethane) prevent hydrolysis of the ester product .

- Temperature Control: Reactions typically proceed at 60–80°C for 6–12 hours to maximize yield while minimizing side reactions .

- Purification: Column chromatography or recrystallization isolates the ester from unreacted ACC and byproducts .

(Basic) Which analytical techniques are optimal for quantifying this compound in plant-microbe interaction studies?

Methodological Answer:

- HPLC with Fluorescence Detection: Derivatize the compound using dansyl chloride or o-phthalaldehyde to enhance sensitivity .

- LC-MS/MS: Provides high specificity for distinguishing the butyl ester from endogenous ACC in complex matrices like root exudates .

- Isotopic Labeling: Use - or -labeled analogs as internal standards for precise quantification in uptake studies .

(Advanced) How does structural modification from ACC to its butyl ester impact substrate recognition by ACC deaminase in PGPR strains?

Methodological Answer:

- Enzyme Kinetics: Compare and values of ACC deaminase for ACC vs. the butyl ester using purified enzyme (e.g., from Pseudomonas spp.). The bulky butyl group may sterically hinder binding to the active site .

- Crystallographic Studies: Resolve the enzyme-ester complex structure to identify interactions with residues like Tyr294, critical for catalysis .

- Mutagenesis: Engineer ACC deaminase variants (e.g., Y294A) to assess flexibility in substrate specificity .

(Advanced) What experimental approaches resolve contradictions in this compound stability across different biological matrices?

Methodological Answer:

- pH-Dependent Stability Assays: Incubate the ester in buffers mimicking apoplastic (pH 5.5) and cytoplasmic (pH 7.0) conditions. Monitor degradation via HPLC to identify optimal storage and application conditions .

- Microbial Metabolism Studies: Co-incubate with ACC deaminase-producing bacteria (e.g., Pseudomonas brassicacearum Am3) to quantify ester hydrolysis rates vs. abiotic degradation .

(Basic) What role does this compound play in modulating ethylene biosynthesis kinetics compared to free ACC?

Methodological Answer:

- Controlled Release: The butyl ester’s lipophilicity enhances membrane permeability, enabling slow hydrolysis to ACC in planta. Measure ethylene emission kinetics using gas chromatography in treated vs. control tissues .

- Gene Expression Analysis: Quantify ACS and ACO transcript levels (e.g., via qRT-PCR) to assess delayed ethylene signaling compared to free ACC .

(Advanced) How can researchers design dose-response experiments to differentiate local vs. systemic effects of this compound in whole-plant systems?

Methodological Answer:

- Split-Root Assays: Apply the ester to one root compartment and measure ethylene responses in distal tissues. Compare with free ACC treatments to evaluate systemic transport efficiency .

- Grafting Studies: Use ACC synthase-deficient mutants as rootstocks and wild-type scions to isolate systemic signaling effects .

(Advanced) What are the kinetic differences between ACC and its butyl ester in enzymatic assays with ACC synthase isoforms?

Methodological Answer:

- Isoform-Specific Activity: Purify ACS isoforms (e.g., tomato LeACS2 or apple MdACS1) and measure activity using -labeled SAM. The butyl ester is not a direct substrate for ACS but may inhibit ACC production via competitive binding .

- pH Profiling: Test activity across pH 6.0–8.0; ACS exhibits maximal activity near pH 8.0, while ester stability declines under alkaline conditions .

(Basic) What molecular techniques verify the uptake and metabolic conversion of this compound in plant tissues?

Methodological Answer:

- Radiolabeled Tracers: Synthesize -butyl ACC and track translocation using autoradiography or scintillation counting .

- Metabolite Profiling: Use LC-MS to detect butanol and ACC hydrolysis products in xylem sap or phloem exudates .

(Advanced) How does pH variation affect the catalytic efficiency of ACC deaminase toward this compound?

Methodological Answer:

- pH-Rate Profiles: Conduct assays in buffers ranging from pH 4.5–9.0. ACC deaminase from Hansenula saturnus shows optimal activity at pH 7.5–8.0, while the ester’s hydrolysis rate decreases below pH 6.0 due to protonation of active-site residues .

- Stopped-Flow Spectroscopy: Monitor intermediate formation (e.g., ketimine or quinonoid) to identify pH-dependent rate-limiting steps .

(Advanced) What phylogenetic analysis methods identify microbial strains capable of metabolizing this compound?

Methodological Answer:

- acdS Gene Screening: Amplify ACC deaminase homologs using degenerate primers targeting conserved regions (e.g., GGIGG and FVGN motifs). Phylogenetic trees constructed via maximum likelihood reveal clades with potential esterase activity .

- Functional Metagenomics: Screen soil or rhizosphere metagenomes for esterase domains fused to ACC deaminase modules using Hidden Markov Models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.